molecular formula C34H35ClN4O3S3 B2988925 4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216640-00-4

4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2988925
CAS RN: 1216640-00-4
M. Wt: 679.31
InChI Key: LWMMGNLNUFUFOL-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in medicinal chemistry, including a benzothiazole, a tetrahydrothienopyridine, and a benzamide . These structures are often found in biologically active compounds, suggesting potential pharmaceutical applications for this compound.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multicomponent reactions . For example, thiadiazolo and benzothiazolo pyrimidines have been synthesized using vanadium oxide loaded on fluorapatite as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound likely includes several ring structures, including a benzothiazole and a tetrahydrothienopyridine . These structures could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Antimicrobial Activities

Research on similar compounds has explored their potential antimicrobial activities. For instance, studies have demonstrated the synthesis of various heterocyclic compounds, including thiazolinone derivatives, and their subsequent evaluation for antimicrobial efficacy. These compounds often show promising results against a range of microbial strains, highlighting their potential utility in developing new antimicrobial agents (Patel & Patel, 2015).

Novel Synthetic Methodologies

Another area of significant research interest involves the development of novel synthetic methodologies for producing heterocyclic compounds. These methods aim to increase the efficiency, yield, and selectivity of the synthetic processes. For example, the facile synthesis of condensed aminothiazole derivatives using α-bromolactams and thioamides has been explored, demonstrating the utility of these methods in constructing complex heterocyclic structures (Uchikawa & Aono, 1994).

Potential Therapeutic Properties

Additionally, research into similar compounds often investigates their potential therapeutic properties. This includes evaluating the biological activities of these compounds, such as their ability to act as serotonin receptor antagonists, which could have implications for developing treatments for various neurological disorders. For example, studies on heterocyclic carboxamides have explored their potential as antipsychotic agents, with some derivatives showing promising in vivo activities (Norman et al., 1996).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O3S3.ClH/c39-32(25-14-16-26(17-15-25)44(40,41)38-19-8-1-2-9-20-38)36-34-31(33-35-28-12-6-7-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-4-3-5-11-24;/h3-7,10-17H,1-2,8-9,18-23H2,(H,36,39);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMMGNLNUFUFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

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